2-Propenoic acid, 3-(2,4-dichlorophenyl)-4-(dimethylamino)-2-(1-naphthalenyl)butyl ester, hydrochloride
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Overview
Description
2-Propenoic acid, 3-(2,4-dichlorophenyl)-4-(dimethylamino)-2-(1-naphthalenyl)butyl ester, hydrochloride is a synthetic organic compound. It is characterized by its complex molecular structure, which includes a propenoic acid backbone, dichlorophenyl, dimethylamino, and naphthalenyl groups. This compound is of interest in various fields of scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 3-(2,4-dichlorophenyl)-4-(dimethylamino)-2-(1-naphthalenyl)butyl ester, hydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the propenoic acid backbone, followed by the introduction of the dichlorophenyl, dimethylamino, and naphthalenyl groups through various substitution and addition reactions. Common reagents used in these reactions include halogenating agents, amines, and aromatic compounds. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to achieve consistent quality and high efficiency. Purification steps such as crystallization, distillation, and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 3-(2,4-dichlorophenyl)-4-(dimethylamino)-2-(1-naphthalenyl)butyl ester, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
2-Propenoic acid, 3-(2,4-dichlorophenyl)-4-(dimethylamino)-2-(1-naphthalenyl)butyl ester, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The dichlorophenyl and naphthalenyl groups may interact with enzymes or receptors, while the dimethylamino group can influence the compound’s solubility and bioavailability. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Propenoic acid derivatives with different substituents.
- Compounds with similar aromatic groups, such as naphthalenyl or dichlorophenyl derivatives.
Uniqueness
The unique combination of functional groups in 2-Propenoic acid, 3-(2,4-dichlorophenyl)-4-(dimethylamino)-2-(1-naphthalenyl)butyl ester, hydrochloride gives it distinct chemical and biological properties. Its specific structure allows for targeted interactions and applications that may not be achievable with other similar compounds.
Properties
CAS No. |
119585-07-8 |
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Molecular Formula |
C25H26Cl3NO2 |
Molecular Weight |
478.8 g/mol |
IUPAC Name |
[4-(dimethylamino)-2-naphthalen-1-ylbutyl] (E)-3-(2,4-dichlorophenyl)prop-2-enoate;hydrochloride |
InChI |
InChI=1S/C25H25Cl2NO2.ClH/c1-28(2)15-14-20(23-9-5-7-18-6-3-4-8-22(18)23)17-30-25(29)13-11-19-10-12-21(26)16-24(19)27;/h3-13,16,20H,14-15,17H2,1-2H3;1H/b13-11+; |
InChI Key |
JSYSLCMBHPNCSQ-BNSHTTSQSA-N |
Isomeric SMILES |
CN(C)CCC(COC(=O)/C=C/C1=C(C=C(C=C1)Cl)Cl)C2=CC=CC3=CC=CC=C32.Cl |
Canonical SMILES |
CN(C)CCC(COC(=O)C=CC1=C(C=C(C=C1)Cl)Cl)C2=CC=CC3=CC=CC=C32.Cl |
Origin of Product |
United States |
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